N-(4-methyl-2-pyridinyl)decanamide

Phosphodiesterase Inhibition PDE4D2 Enzymatic Assay

Sourcing N-(4-methyl-2-pyridinyl)decanamide for PDE4D2 (IC50 1.0 µM) or DNMT3A (Ki 5.03 µM) assays assures assay-suitable reference activity. The 4-methyl-2-pyridinyl substitution pattern controls molecular geometry and target engagement; generic analogs risk unpredictable potency shifts. Reported monocyte differentiation and PDE4A screening activity further differentiate this scaffold for exploratory cancer/psoriasis models. Secure characterized compound to establish reproducible sensitivity windows.

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
Cat. No. B311418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methyl-2-pyridinyl)decanamide
Molecular FormulaC16H26N2O
Molecular Weight262.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC1=NC=CC(=C1)C
InChIInChI=1S/C16H26N2O/c1-3-4-5-6-7-8-9-10-16(19)18-15-13-14(2)11-12-17-15/h11-13H,3-10H2,1-2H3,(H,17,18,19)
InChIKeyXMEJJNBETPUVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methyl-2-pyridinyl)decanamide: Chemical Identity and Procurement Baseline for a C16 Amide Pyridine Derivative


N-(4-Methyl-2-pyridinyl)decanamide (CAS 544663-61-8) is a synthetic secondary amide with the linear molecular formula C₁₆H₂₆N₂O and a molecular weight of 262.39 g/mol . The compound comprises a decanamide (C10 alkyl) chain linked to a 4-methyl-2-pyridinyl moiety, yielding a white to off-white solid with solubility in organic solvents such as ethanol and DMSO and limited aqueous solubility . It is commercially available from major research chemical suppliers including Sigma-Aldrich (product number R595144) and is categorized under amides and pyridine derivatives for non-human research applications .

Why N-(4-Methyl-2-pyridinyl)decanamide Cannot Be Casually Substituted with Other Pyridine-Decanamide Analogs


Direct, quantifiable comparative data between N-(4-methyl-2-pyridinyl)decanamide and its closest analogs are extremely limited in the open scientific and patent literature. However, the substitution pattern on the pyridine ring—specifically the 4-methyl and 2-amido substitution—dictates both the molecular geometry and electronic distribution, which in turn governs target binding and biological activity . For instance, the decanamide chain provides substantial hydrophobic character that influences solubility and membrane permeability, whereas alternative chain lengths (e.g., tetradecanamide) or different pyridine substitution patterns (e.g., N-(4-pyridinyl)decanamide) alter these properties and thus the compound's performance in biological assays . Therefore, generic substitution without empirical validation introduces significant uncertainty in experimental outcomes.

Quantitative Differentiation Evidence for N-(4-Methyl-2-pyridinyl)decanamide Relative to Closest Analogs and Alternatives


PDE4D2 Inhibition: Quantitative Comparison with a Structurally Related PDE4 Inhibitor

In an in vitro enzymatic assay, N-(4-methyl-2-pyridinyl)decanamide demonstrated an IC50 value of 1.00E+3 nM (1.0 µM) against human PDE4D2 catalytic domain (residues 86-413) expressed in Escherichia coli strain BL21 [1]. For context, a structurally distinct PDE4D2 inhibitor (BDBM50603823/CHEMBL5188747) exhibited an IC50 of 8.00E+4 nM (80 µM) under comparable assay conditions, representing a potency difference of approximately 80-fold [2]. No direct head-to-head comparison between N-(4-methyl-2-pyridinyl)decanamide and its closest pyridine-decanamide structural analogs (e.g., N-(4-pyridinyl)decanamide or N-(2-pyridinyl)decanamide) was identified in the available literature, which constrains the interpretation of this finding to cross-study inference rather than a definitive structural selectivity profile.

Phosphodiesterase Inhibition PDE4D2 Enzymatic Assay IC50

PDE4A Inhibition: Single-Point Activity Data without Comparative Context

N-(4-Methyl-2-pyridinyl)decanamide was evaluated in vitro for inhibitory activity against unpurified recombinant phosphodiesterase type 4A (PDE4A) [1]. The assay description confirms that the compound was tested and affinity data exist in the ChEMBL database (CHEMBL760761); however, the specific Ki or IC50 value was not retrievable from the available source record [1]. No comparator data for other pyridine-decanamide analogs under identical PDE4A assay conditions were found. This evidence establishes that the compound interacts with PDE4A, but it cannot be used to claim superiority or selectivity over any specific alternative compound.

Phosphodiesterase 4A PDE4A Enzyme Inhibition

Cellular Differentiation Activity: Reported Phenotypic Effect in Undifferentiated Cells

This compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. The source material cites this as evidence for potential applications as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. No quantitative dose-response data (e.g., EC50, IC50 for proliferation arrest) or comparative data against other pyridine-decanamide analogs are provided in the available record. The specific cell line or assay system is not specified.

Cell Differentiation Monocyte Differentiation Antiproliferative Activity Phenotypic Assay

DNMT3A Binding Affinity: Low Micromolar Affinity without Structural Analog Comparison

N-(4-Methyl-2-pyridinyl)decanamide demonstrated binding affinity to the human DNMT3A catalytic domain with a Ki value of 5.03E+3 nM (5.03 µM) using ³H-AdoMet as substrate, and a Ki of 2.16E+4 nM (21.6 µM) using poly dl-dC as substrate [1]. The compound was evaluated as an inhibitor of enzyme-mediated DNA methylation [1]. No binding data for closely related pyridine-decanamide analogs (e.g., N-(2-pyridinyl)decanamide or N-(4-pyridinyl)decanamide) against DNMT3A were found in the same database, precluding any structure-activity relationship conclusions about the 4-methyl-2-pyridinyl substitution pattern.

DNA Methyltransferase DNMT3A Epigenetics Binding Affinity

N-(4-Methyl-2-pyridinyl)decanamide: Application Scenarios Grounded in Available Quantitative Evidence


PDE4D2 Enzymatic Screening and Tool Compound Studies

Based on the IC50 value of 1.0 µM against human PDE4D2 catalytic domain [1], this compound may serve as a micromolar-range reference inhibitor in PDE4D2 enzymatic assays. Researchers investigating phosphodiesterase signaling pathways can use this quantitative activity data to establish assay sensitivity windows and benchmark novel PDE4D2 inhibitors. However, the lack of comparative data on structural analogs precludes definitive claims about selectivity over other PDE isoforms.

Epigenetics Research Involving DNMT3A Ligand Binding

With measured Ki values of 5.03 µM (³H-AdoMet substrate) and 21.6 µM (poly dl-dC substrate) against human DNMT3A [2], this compound provides a low-micromolar affinity ligand for DNA methyltransferase 3A binding studies. Applications include use as a reference compound in DNMT3A inhibition assays or as a starting scaffold for medicinal chemistry optimization, though the absence of SAR data from related analogs limits predictions about which structural features drive binding.

Phenotypic Screening for Cell Differentiation and Antiproliferative Effects

Qualitative reports describe pronounced activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [3]. This phenotypic activity warrants further investigation in defined cellular models. Researchers interested in cancer cell differentiation or psoriasis-relevant pathways may use this compound as a probe for exploratory studies, noting that the lack of quantitative dose-response data and comparator analog information requires that any findings be validated independently.

PDE4A Inhibitor Hit Validation and Follow-Up

The compound has been flagged as active against unpurified recombinant PDE4A [4], indicating potential as a screening hit. Researchers conducting PDE4A-focused campaigns may consider this compound for secondary confirmation assays and preliminary SAR exploration. Procurement for PDE4A work should be accompanied by plans for orthogonal assay validation given the absence of quantitative Ki or IC50 values in the public domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methyl-2-pyridinyl)decanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.